molecular formula C20H17N3O3S B2629412 N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-59-9

N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2629412
CAS No.: 690253-59-9
M. Wt: 379.43
InChI Key: QMBSIMLNVDNYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. Key structural elements include:

  • A 9-methyl group on the pyrido ring.
  • A 4-oxo moiety in the pyrimidine ring.
  • A 2-carboxamide substituent linked to a 2-methoxybenzyl group.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-6-5-9-23-17(12)22-19-14(20(23)25)10-16(27-19)18(24)21-11-13-7-3-4-8-15(13)26-2/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBSIMLNVDNYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structure, which combines elements of pyridine and thieno[2,3-d]pyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and experimental findings.

Chemical Structure

The compound can be represented as follows:

N 2 methoxybenzyl 9 methyl 4 oxo 4H pyrido 1 2 a thieno 2 3 d pyrimidine 2 carboxamide\text{N 2 methoxybenzyl 9 methyl 4 oxo 4H pyrido 1 2 a thieno 2 3 d pyrimidine 2 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds with similar structures have been shown to inhibit specific enzymes and receptors involved in cancer progression and other diseases. The mechanism of action likely involves:

  • Inhibition of Kinases : Many pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives exhibit inhibitory effects on tyrosine kinases, which are crucial in signaling pathways for cell proliferation and survival.
  • Modulation of Nucleic Acids : The compound may interact with DNA or RNA, influencing gene expression and cellular processes.

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds. For instance, pyrido[2,3-d]pyrimidines have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
B1NCI-H19750.013
B8A5490.440
B9H19750.297

These results indicate that modifications to the core structure can enhance biological activity.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects on different cancer cell lines. For example:

  • Caco-2 Cells : Compounds derived from thieno[3,2-d]pyrimidines showed a growth inhibition rate ranging from 43% to 87% depending on the concentration used (5 µM and 10 µM) .

Case Studies

A study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives highlighted that specific modifications can significantly enhance their antiproliferative effects against triple-negative breast cancer cells . The synthesized derivatives showed varied inhibitory activities indicating that structural changes directly affect biological outcomes.

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The 2-methoxybenzyl group distinguishes the target compound from analogs with different aromatic or heteroaromatic substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Findings/Activity Reference
Target Compound 2-Methoxybenzyl Not provided Not provided N/A N/A
N-(1,3-Thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Thiazol-2-yl C₁₅H₁₀N₄O₂S₂ 342.39 No bioactivity data provided
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl Not provided Not provided Analgesic activity in acetic acid writhing model
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 2,4-Dimethoxyphenyl Not provided Not provided No bioactivity data provided

Key Observations :

  • The thiazol-2-yl substituent () introduces a heterocyclic group, which may enhance hydrogen bonding or π-stacking interactions compared to the methoxybenzyl group.
  • Benzyl-substituted analogs () exhibit analgesic activity, suggesting that the carboxamide’s aromatic substituent influences bioactivity .

Core Ring System Variations

The target compound’s pyrido-thieno-pyrimidine core differs from analogs with pyrrolo or pyrimidine-only systems:

Compound Class Core Structure Key Feature Biological Relevance
Target Compound Pyrido[1,2-a]thieno[2,3-d]pyrimidine Thieno ring enhances planarity Potential kinase inhibition (inferred)
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine () Pyrrolo ring instead of thieno Reduced aromaticity Unclear; synthesis-focused studies
4-Hydroxyquinolin-2-one () Simpler bicyclic system Bioisosteric to pyrido-pyrimidine Analgesic activity demonstrated

Key Observations :

  • Bioisosterism between pyrido-pyrimidine and 4-hydroxyquinolin-2-one () suggests shared pharmacological mechanisms despite structural differences .

Physical Data from Analogs :

  • Melting Points : Analogs in exhibit melting points ranging from 180–250°C, influenced by substituent polarity .
  • NMR Shifts : Aromatic proton signals in pyrido-pyrimidine nuclei are deshielded (~δ 8.0–9.0 ppm), while benzylamide protons appear at δ 4.5–5.5 ppm .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques validate its structural integrity?

  • Methodological Answer : The synthesis typically involves condensation of pyrido-pyrimidine intermediates with substituted benzylamines under reflux conditions in ethanol. Key steps include cyclization to form the thieno-pyrimidine core and subsequent carboxamide coupling. Structural validation employs elemental analysis (C, H, N, S content) and 1H NMR spectroscopy , where aromatic proton shifts in the pyrido-pyrimidine nucleus (δ 7.5–8.5 ppm) and methoxybenzyl substituents (δ 3.8–4.2 ppm) confirm regioselectivity . High-resolution mass spectrometry (HRMS) further verifies molecular weight (±0.001 Da tolerance) .

Q. How is preliminary biological activity assessed for this compound in academic research?

  • Methodological Answer : Initial screening uses the acetic acid-induced writhing model in rodents to evaluate analgesic activity. Doses (10–100 mg/kg) are administered intraperitoneally, and writhes are counted over 30 minutes. Parallel in vitro assays (e.g., PARP-1 inhibition) employ enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values. Positive controls (e.g., olaparib for PARP-1) and statistical analysis (ANOVA, p < 0.05) ensure reliability .

Q. What spectroscopic methods are critical for distinguishing this compound from structural analogs?

  • Methodological Answer : 1H-13C HSQC NMR resolves overlapping signals in aromatic regions, while IR spectroscopy identifies carbonyl stretching vibrations (~1680–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the fused pyrido-thieno-pyrimidine system and methoxybenzyl orientation .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize biological efficacy?

  • Methodological Answer : SAR studies systematically modify substituents (e.g., methoxy position, pyrimidine methylation) and compare bioactivity. For example:
Analog SubstituentPARP-1 IC₅₀ (nM)Analgesic Efficacy (% Inhibition)
3-Methoxybenzyl12.578%
4-Methoxybenzyl45.862%
9-Ethyl (vs. 9-Methyl)28.365%

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to PARP-1’s catalytic domain, guiding rational design .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values in PARP-1 assays) are addressed by:
  • Replicating experiments under standardized conditions (pH, temperature, solvent).
  • Validating purity via HPLC (>98% purity threshold).
  • Testing in alternative models (e.g., ex vivo tumor spheroids) to confirm target engagement .

Q. How is the pharmacokinetic profile optimized without compromising therapeutic efficacy?

  • Methodological Answer : Pharmacokinetic optimization involves:
  • LogP adjustments : Introducing polar groups (e.g., hydroxyl) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility.
  • Metabolic stability assays : Liver microsome studies (human/rat) identify vulnerable sites (e.g., methoxy demethylation).
  • Plasma protein binding (PPB) : Ultracentrifugation quantifies unbound fractions to ensure sufficient bioavailability .

Q. What advanced techniques characterize interaction mechanisms with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to PARP-1. Cryo-EM (if target size permits) visualizes compound-enzyme complexes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.